

Application Note: Characterization and Efficacy Profiling of 5-(2,4-Dimethylphenyl)picolinic Acid

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Compound of Interest

Compound Name:	5-(2,4-Dimethylphenyl)picolinic acid
CAS No.:	1226037-84-8
Cat. No.:	B596317

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Executive Summary & Mechanism of Action

5-(2,4-Dimethylphenyl)picolinic acid (hereafter referred to as DPPA-5) represents a structural scaffold within the arylpicolinate class of synthetic auxins (WSSA Group 4 / HRAC Group O). Unlike classical picolinic acids (e.g., clopyralid) or 6-arylpicolinates (e.g., halauxifen, floryrauxifen), DPPA-5 features a phenyl substitution at the 5-position.

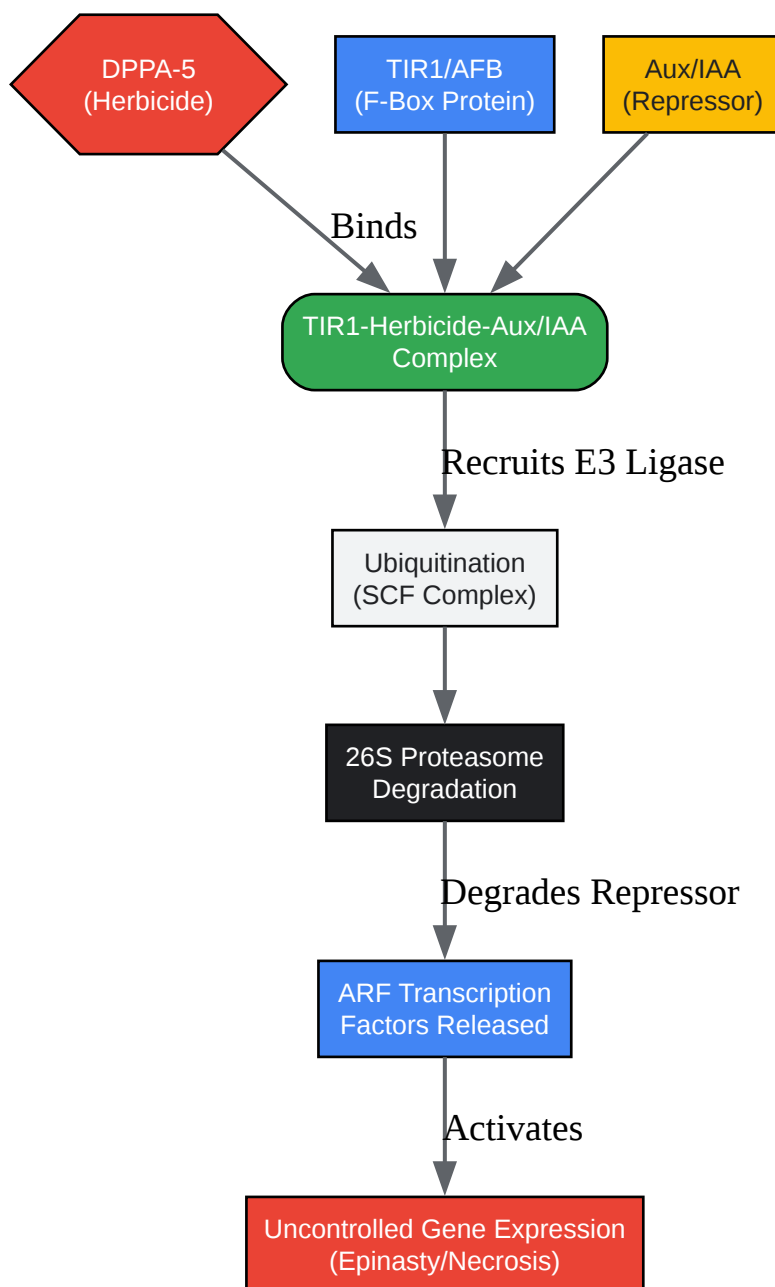
This structural distinctiveness suggests unique binding affinity profiles for the TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box) receptor family. This guide details the protocols required to validate DPPA-5 as a herbicidal candidate, focusing on receptor kinetics, systemic translocation, and broad-spectrum efficacy.

Mechanism of Action (MoA)

DPPA-5 acts as a "molecular glue," bridging the TIR1/AFB F-box protein and the Aux/IAA transcriptional repressor. This interaction promotes the ubiquitination and subsequent proteasomal degradation of Aux/IAA proteins, releasing ARF (Auxin Response Factors) to drive uncontrolled gene expression.

DOT Visualization: Auxinic Signaling Pathway

The following diagram illustrates the specific intervention point of DPPA-5 within the auxin signaling cascade.



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Caption: DPPA-5 mediates the formation of the TIR1-Aux/IAA complex, triggering repressor degradation.

Chemical Properties & Formulation Strategy

Before biological testing, the physicochemical profile must be established to ensure bioavailability. Picolinic acids are often weak acids; their efficacy is highly pH-dependent.

Property	Value / Characteristic	Impact on Protocol
Molecular Weight	~227.26 g/mol	Small enough for phloem mobility.
pKa (Acid)	~5.0 - 5.5 (Estimated)	Ion trapping mechanism in phloem (weak acid hypothesis).
LogP (Octanol/Water)	~2.5 - 3.2	Moderate lipophilicity; requires adjuvant for cuticle penetration.
Solubility	Low in water; High in Acetone/DMSO	Stock solutions must be prepared in DMSO or Acetone.

Formulation Protocol: Emulsifiable Concentrate (EC) Mimic

For greenhouse testing, a simple solvent-surfactant system is preferred over commercial formulations to isolate the active ingredient's effect.

- Stock Preparation: Dissolve 100 mg DPPA-5 in 10 mL Acetone (10,000 ppm).
- Surfactant Addition: Add 0.1% v/v non-ionic surfactant (e.g., Tween 20 or methylated seed oil) to the final aqueous carrier.
- Dilution: Dilute the stock into the carrier water immediately before spraying to prevent crystal growth.
 - Critical Step: Ensure pH of the carrier water is buffered to ~6.0. If pH > 7, the acid dissociates completely, potentially reducing cuticle penetration but enhancing phloem transport.

Protocol A: In Vitro Receptor Binding (Yeast Two-Hybrid)

To confirm DPPA-5 is a true auxin mimic and not a general phytotoxin, its ability to assemble the TIR1-Aux/IAA co-receptor complex must be validated.

Objective: Determine the EC50 of DPPA-5 for TIR1 vs. AFB5 receptors (AFB5 selectivity is often linked to superior broadleaf control with grass safety).

Methodology:

- Yeast Strain: *Saccharomyces cerevisiae* cotransformed with:
 - Bait: LexA-TIR1 or LexA-AFB5.
 - Prey: AD-Aux/IAA (e.g., IAA7 or IAA3).
 - Reporter: LacZ (β -galactosidase).
- Treatment:
 - Grow yeast in selective media (SD/-Trp/-Leu) to OD600 = 0.5.
 - Aliquot into 96-well plates.
 - Add DPPA-5 at log-scale concentrations (10 nM to 100 μ M).
 - Controls: IAA (Natural auxin - Positive), Picloram (Synthetic standard), DMSO (Negative).
- Incubation: 4 hours at 30°C.
- Assay: Lyse cells and add ONPG substrate. Measure absorbance at 420 nm.
- Data Analysis: Plot OD420 vs. Log[Concentration]. Calculate EC50.[\[1\]](#)

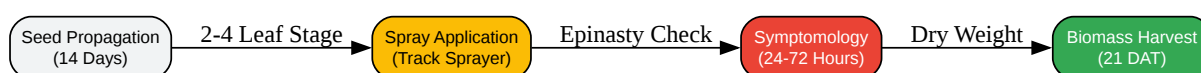
Protocol B: Whole-Plant Greenhouse Bioassay

Objective: Establish the dose-response curve (GR50) and spectrum of control (Broadleaf vs. Grass).

Target Species:

- Susceptible (Broadleaf): *Amaranthus retroflexus* (Redroot pigweed), *Chenopodium album* (Lambsquarters).
- Tolerant (Grass): *Zea mays* (Corn), *Oryza sativa* (Rice) - to test crop safety.

Experimental Workflow:



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Caption: Standard post-emergence herbicide screening workflow.

Step-by-Step Procedure:

- Growth Conditions: 25°C/20°C (Day/Night), 16h photoperiod.
- Application:
 - Use a track sprayer calibrated to deliver 200 L/ha at 200 kPa.
 - Nozzle: Flat fan (e.g., TeeJet XR11002) to ensure medium droplet size.
 - Dose Range: 0, 5, 10, 20, 40, 80, 160 g ai/ha (active ingredient per hectare).
- Assessment (Visual):
 - 24 Hours: Check for "epinasty" (twisting of stems/petioles) – the hallmark of auxin overdose.
 - 14 Days: Rate injury on 0-100% scale (0 = no effect, 100 = complete necrosis).

- Assessment (Quantitative):
 - Harvest above-ground biomass at 21 Days After Treatment (DAT).
 - Dry at 60°C for 48 hours.
 - Calculate GR50 (Growth Reduction 50%) using a log-logistic regression model (e.g., drc package in R).

Protocol C: Residue Analysis (LC-MS/MS)

For environmental fate and metabolic stability studies, a sensitive detection method is required.

Matrix: Plant foliage (Wheat/Corn). Extraction: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

- Homogenization: Grind 5g of plant tissue in liquid nitrogen.
- Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Vortex 1 min.
- Salting Out: Add 4g MgSO₄ + 1g NaCl. Centrifuge 3000g for 5 min.
- Cleanup: Transfer supernatant to dSPE tube (PSA + C18). Centrifuge.
- Analysis: LC-MS/MS (Triple Quadrupole).
 - Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 μm).
 - Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.
 - Ionization: ESI Positive Mode (Protonated molecular ion [M+H]⁺).
 - MRM Transitions: Monitor Parent -> Daughter ions (Specific to DPPA-5 structure, likely loss of -COOH).

Data Reporting & Interpretation

When reporting results for DPPA-5, organize data to highlight its comparative advantage.

Metric	DPPA-5 (Test)	2,4-D (Ref)	Halauxifen (Ref)	Interpretation
TIR1 Kd (nM)	TBD	~500	~20	Lower Kd = Higher Affinity (Potency).
Pigweed GR50 (g/ha)	TBD	200	5	Lower GR50 = Higher Efficacy.
Corn Injury (%)	TBD	5	0	Lower % = Better Crop Safety.

Self-Validation Check:

- Did the negative control (solvent only) show 0% injury? If no, the surfactant is phytotoxic.
- Did the positive control (2,4-D) cause epinasty within 24 hours? If no, the plants are physiologically inactive or the spray calibration is incorrect.

References

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